![molecular formula C12H15BrN2O2 B7452049 N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide](/img/structure/B7452049.png)
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide, also known as BRL-52537, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of neurotransmitter receptor found in the brain and other tissues. The α7 receptor has been implicated in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. By blocking this receptor, BRL-52537 may have therapeutic applications in a range of conditions, from Alzheimer's disease to chronic pain.
作用機序
The mechanism of action of N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide involves its binding to the α7 nicotinic acetylcholine receptor and blocking its activation by acetylcholine. This receptor is involved in a range of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. By blocking this receptor, N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide may have therapeutic applications in a range of conditions, from Alzheimer's disease to chronic pain.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including reducing inflammation, modulating immune responses, and improving cognitive function. These effects have been studied in a range of animal models and cell types, suggesting that N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide may have potential therapeutic applications in a range of conditions.
実験室実験の利点と制限
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide has several advantages and limitations for lab experiments. One of its main advantages is its high selectivity for the α7 nicotinic acetylcholine receptor, which allows for specific targeting of this receptor in experiments. However, its potency and efficacy may vary depending on the tissue or cell type being studied, which may limit its use in some experiments. Additionally, the synthesis of N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide can be complex and time-consuming, which may limit its availability for some researchers.
将来の方向性
There are several future directions for research on N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as the α7 nicotinic acetylcholine receptor has been implicated in the pathology of this condition. Additionally, N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide may have potential applications in the treatment of chronic pain, as the α7 receptor has been shown to play a role in pain signaling. Further research is needed to fully understand the potential therapeutic applications of N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide and to optimize its use in experiments.
合成法
The synthesis method for N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide involves several steps, starting with the reaction of 4-bromophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-hydroxypiperidine to produce the amide intermediate, which is then deprotected with sodium methoxide to yield the final product. The synthesis has been optimized to produce high yields and purity, making it suitable for large-scale production.
科学的研究の応用
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a range of effects on the α7 nicotinic acetylcholine receptor, including blocking its activation by acetylcholine and reducing its expression in cells. These effects have been studied in a range of tissues and cell types, including neurons, immune cells, and cancer cells.
特性
IUPAC Name |
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-3-5-10(6-4-9)14-12(17)15-7-1-2-11(16)8-15/h3-6,11,16H,1-2,7-8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFHNKDWQPOTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24812823 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。